Lamotrigine N-Acetate
Overview
Description
Lamotrigine N-Acetate is a derivative of lamotrigine, a well-known antiepileptic drug. Lamotrigine is primarily used to treat epilepsy and bipolar disorder. The N-acetate derivative is synthesized to explore potential modifications in its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine N-Acetate typically involves the acetylation of lamotrigine. The process begins with lamotrigine, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions for several hours to ensure complete acetylation. The product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Lamotrigine N-Acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed back to the parent lamotrigine under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Substitution: The aromatic rings in this compound can participate in electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: Lamotrigine.
Oxidation: Oxidized derivatives of lamotrigine.
Substitution: Various substituted lamotrigine derivatives.
Scientific Research Applications
Lamotrigine N-Acetate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetic properties of lamotrigine.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Medicine: Explored as a potential alternative to lamotrigine with modified pharmacokinetic properties, potentially leading to improved therapeutic outcomes.
Industry: Used in the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Lamotrigine N-Acetate is similar to that of lamotrigine. It primarily inhibits the release of excitatory neurotransmitters by blocking voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition reduces neuronal excitability and prevents the spread of seizure activity in the brain. Additionally, this compound may modulate the activity of other ion channels and neurotransmitter systems, contributing to its overall therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lamotrigine: The parent compound, used widely as an antiepileptic and mood stabilizer.
Oxcarbazepine: Another antiepileptic drug with a similar mechanism of action.
Carbamazepine: A tricyclic compound used to treat epilepsy and bipolar disorder.
Uniqueness
Lamotrigine N-Acetate is unique due to its acetylated structure, which may confer different pharmacokinetic properties compared to lamotrigine. This modification can potentially lead to improved bioavailability, reduced side effects, and enhanced therapeutic efficacy. The acetylation also allows for the exploration of new drug delivery systems and formulations.
Biological Activity
Introduction
Lamotrigine N-Acetate, a derivative of lamotrigine, is primarily recognized for its anticonvulsant properties and its role in the management of mood disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
This compound operates through several key mechanisms:
- Sodium Channel Inhibition : It selectively binds to and inhibits voltage-gated sodium channels, stabilizing presynaptic neuronal membranes. This action reduces the release of excitatory neurotransmitters such as glutamate and aspartate, which is crucial in controlling seizures and mood stabilization .
- Calcium Channel Modulation : Recent studies suggest that Lamotrigine may also affect calcium channels, particularly inhibiting Cav2.3 (R-type) calcium currents. This modulation contributes to its anticonvulsant effects and may play a role in neuroprotection .
- Cytokine Inhibition : In vivo studies have demonstrated that Lamotrigine can inhibit the secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in murine models. This anti-inflammatory action may enhance its therapeutic potential in various inflammatory conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption with an estimated bioavailability of 98%. Peak plasma concentrations (Cmax) are reached within 1.4 to 4.8 hours post-administration .
- Distribution : The mean apparent volume of distribution ranges from 0.9 to 1.3 L/kg. The drug exhibits significant tissue binding, particularly in melanin-containing tissues such as the eyes and skin .
- Metabolism : Primarily metabolized through glucuronidation, forming inactive metabolites. About 94% of the drug is excreted via urine .
- Half-life : The elimination half-life varies between 14 to 59 hours depending on various factors including concomitant medications and patient characteristics .
Epilepsy Management
This compound is effective in treating various types of seizures, including:
- Partial Seizures
- Generalized Tonic-Clonic Seizures
- Lennox-Gastaut Syndrome
Clinical studies indicate that it provides a favorable safety profile compared to other antiepileptic drugs like valproic acid and carbamazepine .
Mood Disorders
The compound is also utilized in managing bipolar disorder, particularly for maintenance therapy. Its ability to stabilize mood without causing sedation or cognitive impairment makes it a preferred choice among clinicians .
Study on Efficacy in Bipolar Disorder
A clinical trial assessed the efficacy of Lamotrigine in patients with bipolar disorder. Results indicated significant improvements in depressive episodes compared to placebo, with a notable reduction in mood cycling frequency .
Study on Cytokine Secretion
In a murine model study, researchers evaluated the impact of Lamotrigine on cytokine secretion during inflammatory conditions induced by lipopolysaccharides (LPS). The findings revealed a significant reduction in IL-6 and TNF-α levels, suggesting potential applications beyond epilepsy and mood stabilization into inflammatory disease management .
Properties
IUPAC Name |
N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5O/c1-5(19)15-10-9(17-18-11(14)16-10)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H3,14,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSIXLUNGJHLOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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